molecular formula C40H76N2O12 B607592 Gamithromycine CAS No. 145435-72-9

Gamithromycine

Numéro de catalogue: B607592
Numéro CAS: 145435-72-9
Poids moléculaire: 777.0 g/mol
Clé InChI: VWAMTBXLZPEDQO-XBYDMGORSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Gamithromycin has several scientific research applications, including :

    Chemistry: Used as a model compound to study macrolide antibiotics and their chemical properties.

    Biology: Investigated for its effects on bacterial protein synthesis and its role as an antibacterial agent.

    Medicine: Used in veterinary medicine to treat respiratory diseases in livestock.

    Industry: Employed in the development of veterinary pharmaceuticals and formulations.

Analyse Biochimique

Biochemical Properties

Gamithromycin plays a crucial role in biochemical reactions by inhibiting bacterial protein synthesis. It interacts with the bacterial ribosome, specifically binding to the 50S subunit, thereby preventing the translocation of peptides during translation . This interaction disrupts the synthesis of essential proteins, leading to bacterial cell death. Gamithromycin has been shown to interact with various enzymes and proteins involved in bacterial metabolism, including those responsible for cell wall synthesis and energy production .

Cellular Effects

Gamithromycin exerts significant effects on various types of cells and cellular processes. In bacterial cells, it inhibits protein synthesis, leading to cell death. In mammalian cells, Gamithromycin has been observed to modulate immune responses by affecting cytokine production and reducing inflammation . It also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall antimicrobial and immunomodulatory effects .

Molecular Mechanism

The molecular mechanism of Gamithromycin involves its binding to the bacterial ribosome, specifically the 50S subunit. This binding inhibits the translocation of peptides during translation, effectively halting protein synthesis . Additionally, Gamithromycin has been shown to inhibit the activity of certain bacterial enzymes, further disrupting cellular processes and leading to bacterial cell death . The compound also affects gene expression by modulating the transcription of genes involved in bacterial metabolism and virulence .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Gamithromycin have been observed to change over time. The compound exhibits rapid absorption and distribution within the body, with peak plasma concentrations occurring within 30 to 60 minutes after administration . Over time, Gamithromycin is metabolized and degraded, with a half-life of approximately 31.5 hours in rabbits . Long-term studies have shown that Gamithromycin maintains its antimicrobial activity for extended periods, although its efficacy may decrease with prolonged exposure due to the development of bacterial resistance .

Dosage Effects in Animal Models

The effects of Gamithromycin vary with different dosages in animal models. In cattle, a single subcutaneous dose of 6 mg/kg body weight has been shown to achieve therapeutic concentrations in plasma and effectively treat respiratory infections . Higher doses may lead to increased efficacy but also pose a risk of toxic or adverse effects, such as gastrointestinal disturbances and liver toxicity . Threshold effects have been observed, with doses below 1 mg/kg being insufficient to achieve therapeutic outcomes .

Metabolic Pathways

Gamithromycin is involved in several metabolic pathways, including those responsible for its absorption, distribution, metabolism, and excretion. The compound is well absorbed and fully bioavailable after subcutaneous administration . It undergoes hepatic metabolism, with enzymes such as cytochrome P450 playing a role in its biotransformation . Gamithromycin is primarily excreted via the bile, with a small fraction being eliminated through the urine . The compound’s metabolism affects its overall pharmacokinetics and pharmacodynamics, influencing its therapeutic efficacy and safety profile .

Transport and Distribution

Gamithromycin is rapidly transported and distributed within cells and tissues. It exhibits high subcutaneous bioavailability and low plasma protein binding, allowing for efficient distribution to target sites . The compound is transported across cell membranes via passive diffusion and interacts with various transporters and binding proteins . Gamithromycin’s distribution is influenced by factors such as tissue perfusion, pH, and the presence of binding proteins, which affect its localization and accumulation within tissues .

Subcellular Localization

The subcellular localization of Gamithromycin is primarily within the cytoplasm, where it exerts its antimicrobial effects by binding to the bacterial ribosome . The compound’s activity is influenced by its ability to penetrate bacterial cells and reach its target site. Post-translational modifications and targeting signals may also play a role in directing Gamithromycin to specific compartments or organelles within the cell . Understanding the subcellular localization of Gamithromycin is essential for optimizing its therapeutic efficacy and minimizing potential side effects.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La préparation de la gamithromycine implique plusieurs étapes à partir de l'érythromycine A. La voie de synthèse comprend les étapes suivantes :

    Synthèse de la 9(E)-9-désoxy-9-oxyiminoérythromycine A: à partir de l'érythromycine A.

    Conversion en 9(Z)-9-désoxy-9-oxyiminoérythromycine A: .

    Formation de la 9-désoxy-12-désoxy-9,12-époxy-8a,9-didéhydro-8a-aza-8a-homoérythromycine A: .

    Synthèse de la 9-désoxy-8a-aza-8a-homoérythromycine A: .

    Conversion finale en this compound: .

Méthodes de production industrielle

La production industrielle de la this compound implique la préparation d'une solution injectable. Une méthode consiste à dissoudre la this compound dans de l'eau pour injection ainsi que de la vitamine C pour améliorer la solubilité et la stabilité . Une autre méthode consiste à utiliser de l'acide phosphorique et du bisulfite de sodium dans le processus de préparation .

Analyse Des Réactions Chimiques

Types de réactions

La gamithromycine subit diverses réactions chimiques, notamment:

    Oxydation: La this compound peut être oxydée dans des conditions spécifiques, conduisant à la formation de divers produits d'oxydation.

    Réduction: Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans la this compound.

    Substitution: La this compound peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

    Oxydation: Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

    Réduction: Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

    Substitution: Divers nucléophiles et électrophiles peuvent être utilisés en fonction de la substitution souhaitée.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés.

Applications de la recherche scientifique

La this compound a plusieurs applications de recherche scientifique, notamment :

    Chimie: Utilisé comme composé modèle pour étudier les antibiotiques macrolides et leurs propriétés chimiques.

    Biologie: Investigué pour ses effets sur la synthèse protéique bactérienne et son rôle d'agent antibactérien.

    Médecine: Utilisé en médecine vétérinaire pour traiter les maladies respiratoires chez le bétail.

    Industrie: Employé dans le développement de produits pharmaceutiques vétérinaires et de formulations.

Mécanisme d'action

La this compound exerce ses effets en se liant à l'ARN ribosomique 23S de la sous-unité ribosomique 50S bactérienne . Cette liaison inhibe la synthèse protéique bactérienne en empêchant les étapes de transpeptidation et de translocation de la synthèse protéique . L'inhibition de la synthèse protéique conduit finalement à la mort des cellules bactériennes.

Propriétés

Numéro CAS

145435-72-9

Formule moléculaire

C40H76N2O12

Poids moléculaire

777.0 g/mol

Nom IUPAC

(3S,4R,5S,8R,10R,11R,12S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-7-propyl-1-oxa-7-azacyclopentadecan-15-one

InChI

InChI=1S/C40H76N2O12/c1-15-17-42-21-22(3)33(44)40(11,48)29(16-2)52-36(46)26(7)32(53-30-20-39(10,49-14)34(45)27(8)51-30)25(6)35(38(9,47)19-23(42)4)54-37-31(43)28(41(12)13)18-24(5)50-37/h22-35,37,43-45,47-48H,15-21H2,1-14H3/t22-,23+,24+,25-,26+,27-,28-,29?,30-,31+,32?,33+,34-,35+,37-,38+,39+,40+/m0/s1

Clé InChI

VWAMTBXLZPEDQO-XBYDMGORSA-N

SMILES

CCCN1CC(C(C(C(OC(=O)C(C(C(C(C(CC1C)(C)O)OC2C(C(CC(O2)C)N(C)C)O)C)OC3CC(C(C(O3)C)O)(C)OC)C)CC)(C)O)O)C

SMILES isomérique

CCCN1C[C@@H]([C@H]([C@](C(OC(=O)[C@@H](C([C@@H]([C@H]([C@](C[C@H]1C)(C)O)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)CC)(C)O)O)C

SMILES canonique

CCCN1CC(C(C(C(OC(=O)C(C(C(C(C(CC1C)(C)O)OC2C(C(CC(O2)C)N(C)C)O)C)OC3CC(C(C(O3)C)O)(C)OC)C)CC)(C)O)O)C

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Gamithromycin;  GAM, ML-1709460;  ML 1709460;  ML1709460; 

Origine du produit

United States
Customer
Q & A

Q1: What is the mechanism of action of gamithromycin?

A1: Gamithromycin exerts its antimicrobial effect by binding to the bacterial 50S ribosomal subunit, inhibiting protein synthesis. [, , , ] This action can be either bacteriostatic or bactericidal depending on the bacterial species, concentration of the drug, and other factors. [, ]

Q2: What is the molecular formula and weight of gamithromycin?

A2: While the provided abstracts don't explicitly state the molecular formula and weight, they identify gamithromycin as a semi-synthetic azalide macrolide. A search in chemical databases reveals the molecular formula to be C45H81N3O15 and the molecular weight to be 896.1 g/mol.

Q3: Are there any known compatibility issues with gamithromycin formulations?

A3: One study mentions that the intramuscular administration of gamithromycin can lead to severe local lesions, potentially due to the hyperosmolality of the injected solution. [] This highlights the importance of considering material compatibility in gamithromycin formulations.

Q4: What is the bioavailability of gamithromycin after subcutaneous administration in cattle?

A4: Gamithromycin exhibits high bioavailability after subcutaneous administration in cattle, ranging from 97.6% to 112%. []

Q5: How does gamithromycin distribute in the body after administration?

A5: Gamithromycin demonstrates rapid and extensive distribution into various tissues, particularly lung tissue, where concentrations are significantly higher than in plasma. [, , , ] It also accumulates in phagocytic cells like neutrophils and bronchoalveolar lavage cells. [, , ]

Q6: What is the terminal half-life of gamithromycin in different biological compartments?

A6: The terminal half-life varies depending on the compartment:* Plasma: 39.1 - 72.6 hours [, , , ]* Epithelial Lining Fluid (PELF): 50.6 - 63.6 hours [, , ]* Blood Neutrophils: 78.6 hours []* Bronchoalveolar Lavage (BAL) Cells: 70.3 - 125 hours [, , ]

Q7: What is the relationship between gamithromycin exposure and treatment success?

A7: Research suggests a positive correlation between higher gamithromycin exposure, in terms of concentration and duration, and positive treatment outcomes for bovine respiratory diseases. [] Specifically, higher PELF AUC0-24/MIC ratios for Pasteurella multocida were linked to treatment success. []

Q8: What is the in vitro activity of gamithromycin against common bovine respiratory pathogens?

A8: Gamithromycin shows activity against Mannheimia haemolytica, Pasteurella multocida, and Histophilus somni, key bacterial pathogens implicated in bovine respiratory disease. [, , , , , ]

Q9: Has the efficacy of gamithromycin against Streptococcus suis been investigated?

A9: Yes, a study found the AUC/MIC ratio to be a reliable predictor of gamithromycin activity against Streptococcus suis in piglets. [] It also identified serum AUC24h/MIC targets for achieving stasis and various levels of bacterial kill. []

Q10: What animal models have been used to study gamithromycin's efficacy?

A10: Several animal models have been employed, including:* Neutropenic murine lung infection model for Pasteurella multocida [, ]* Bovine Mannheimia haemolytica challenge model [] * Piglet model for Bordetella bronchiseptica-associated respiratory disease []

Q11: Are there field studies assessing the efficacy of gamithromycin against naturally occurring bovine respiratory disease?

A11: Yes, multiple field studies have been conducted, evaluating gamithromycin's efficacy in treating and controlling naturally occurring BRD in feedlot cattle. [, , , , ] These studies often compare gamithromycin to other commonly used antimicrobials.

Q12: Is there evidence of resistance development to gamithromycin?

A12: While not extensively discussed in the provided abstracts, one study indicated that the MIC of gamithromycin for macrolide-resistant Rhodococcus equi isolates was significantly higher than for macrolide-susceptible isolates. [] This highlights the potential for cross-resistance with other macrolides and emphasizes the importance of monitoring resistance development.

Q13: What are the preferred routes of administration for gamithromycin?

A13: While gamithromycin is marketed for intramuscular administration, studies in foals suggest intravenous bolus injection as a safer and better-tolerated alternative, as it avoids severe local reactions associated with the intramuscular route. [, ] Subcutaneous injection is also commonly employed in cattle. [, , , , , ]

Q14: What analytical methods are used to quantify gamithromycin in biological samples?

A14: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a commonly used technique for quantifying gamithromycin concentrations in various biological matrices, including plasma, lung tissue, and bronchoalveolar lavage fluid. [, , , , , ]

Q15: Have any methods been developed for specifically detecting gamithromycin-related substances?

A15: Yes, a high-performance liquid chromatography (HPLC) method utilizing a C18 chromatographic column and a UV detector has been developed for detecting and quantifying gamithromycin-related substances. [] This method is crucial for controlling the quality of gamithromycin products and ensuring their safety and efficacy.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.